Regioisomeric Connectivity Difference vs. 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (CAS 287494-25-1): Divergent SMILES, InChI, and Lipophilicity
The target compound (CAS 19541-72-1) and its regioisomer (CAS 287494-25-1) share the identical molecular formula (C₉H₁₀N₄) and molecular weight (174.20 g/mol), yet are structurally non-interchangeable due to the position of the methyl group on the pyrazole ring [1]. The target compound bears the methyl at the C3 carbon (SMILES: CC1=NN(C2=CC=CN=C2)C(N)=C1; InChI: InChI=1S/C9H10N4/c1-7-5-9(10)13(12-7)8-3-2-4-11-6-8), whereas the regioisomer carries the methyl at the N1 nitrogen (SMILES: CN1C(=CC(=N1)C2=CN=CC=C2)N; InChI: InChI=1S/C9H10N4/c1-13-9(10)5-8(12-13)7-3-2-4-11-6-7) [1]. This connectivity difference results in a small but measurable computed lipophilicity divergence: the target compound has a LogP of 0.47, while the regioisomer has a PubChem XLogP3-AA of 0.5 [2]. The N1-methylated regioisomer places the methyl group directly on the hydrogen-bond-donating nitrogen, eliminating a potential H-bond donor site, whereas the C3-methylated target compound preserves the N1-H donor capacity [1].
| Evidence Dimension | Structural connectivity (SMILES/InChI), computed lipophilicity, and hydrogen-bond donor topology |
|---|---|
| Target Compound Data | SMILES: CC1=NN(C2=CC=CN=C2)C(N)=C1; InChI: InChI=1S/C9H10N4/c1-7-5-9(10)13(12-7)8-3-2-4-11-6-8; LogP: 0.47 |
| Comparator Or Baseline | 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (CAS 287494-25-1): SMILES: CN1C(=CC(=N1)C2=CN=CC=C2)N; InChI: InChI=1S/C9H10N4/c1-13-9(10)5-8(12-13)7-3-2-4-11-6-7; XLogP3-AA: 0.5 |
| Quantified Difference | Regioisomeric connectivity (methyl on C3 vs. N1); ΔLogP = −0.03 (target LogP 0.47 vs. comparator XLogP3-AA 0.5); loss of one N–H hydrogen-bond donor in comparator |
| Conditions | Computed physicochemical properties (Chemsrc LogP method vs. PubChem XLogP3 3.0 method; direct comparison of calculated values across different algorithms should be interpreted with methodological caution) |
Why This Matters
For procurement decisions in fragment-based screening or focused library design, selecting the incorrect regioisomer will yield a fundamentally different hydrogen-bonding pharmacophore and may abolish target engagement entirely, as the N1-methyl group in the comparator eliminates a key hinge-binding hydrogen-bond donor required for kinase ATP-site recognition.
- [1] PubChem. 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. CID 28064036. CAS 287494-25-1. SMILES: CN1C(=CC(=N1)C2=CN=CC=C2)N. InChI: InChI=1S/C9H10N4/c1-13-9(10)5-8(12-13)7-3-2-4-11-6-7. Accessed 2026. View Source
- [2] PubChem. 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. CID 28064036. Computed XLogP3-AA: 0.5, H-Bond Donor Count: 1, H-Bond Acceptor Count: 3. Accessed 2026. View Source
